molecular formula C12H10BrNO2S B103794 Benzenesulfonamide, N-(4-bromophenyl)- CAS No. 16468-97-6

Benzenesulfonamide, N-(4-bromophenyl)-

Cat. No. B103794
CAS RN: 16468-97-6
M. Wt: 312.18 g/mol
InChI Key: HHLFFQAEABRCOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives has been explored in various contexts, with different substituents leading to compounds with diverse biological activities. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides has been reported, with specific compounds demonstrating high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme implicated in neuronal injury . Another study focused on the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists, identifying a novel scaffold for PR antagonists . Additionally, a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized, showing potential as carbonic anhydrase inhibitors and cytotoxic agents . The synthesis of quinoline derivatives from N-(2-bromophenylmethylphenyl)benzenesulfonamide has also been described, highlighting the versatility of benzenesulfonamide in chemical reactions .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can significantly influence their biological activity. For example, the crystal structure of the anilinium chloride adduct of 4-bromo-N-phenylbenzenesulfonamide reveals a hydrogen-bonded ladder motif, which could be relevant to its reactivity and interaction with biological targets . The structure of 3-nitro-N-phenyl-4-(phenylamino)benzenesulfonamide displays characteristic features of benzenesulfonamide derivatives, with the N-phenyl rings twisted with respect to the benzene ring of the phenylsulfonamide group, which may affect its binding properties .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, leading to the formation of diverse molecular architectures. The reaction of N-(2-bromophenylmethylphenyl)benzenesulfonamide with electron-rich alkenes results in the formation of quinoline derivatives, demonstrating the reactivity of the sulfonamide group in cyclocondensation reactions . The crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide show that these compounds can form supramolecular architectures through C—H...πaryl and C—H...O interactions, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structures and the nature of their substituents. The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide shows π–π interactions and N—H...N hydrogen-bonding interactions, leading to a three-dimensional network that could affect its solubility and stability . The presence of different substituents such as bromo, fluoro, methoxy, and nitro groups can also impact the polarity, boiling points, and melting points of these compounds, as well as their ability to interact with biological targets [1-8].

Scientific Research Applications

Photodynamic Therapy Applications

Benzenesulfonamide derivatives have been synthesized and characterized for their potential application in photodynamic therapy. A study by Pişkin, Canpolat, and Öztürk (2020) focused on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Transformations and Heterocyclic Synthesis

Benzenesulfonamides have been used as key intermediates in various chemical transformations, including unusual rearrangements to yield diverse privileged scaffolds. A review by Fülöpová and Soural (2015) summarizes strategies for applying polymer-supported benzenesulfonamides in solid-phase synthesis (Fülöpová & Soural, 2015).

Inhibition of Carbonic Anhydrase

A study by Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides, demonstrating their potent inhibitory effects on cytosolic carbonic anhydrase I and II isoenzymes. This suggests potential applications in treating conditions where carbonic anhydrase activity is implicated (Gul et al., 2016).

Photophysicochemical Properties

Öncül, Öztürk, and Pişkin (2021) investigated the photophysical and photochemical properties of zinc(II) phthalocyanine substituted with new benzenesulfonamide derivative substituents. Their findings suggest potential applications in photocatalytic processes (Öncül, Öztürk, & Pişkin, 2021).

Antimicrobial Activity and Spectroscopic Characterization

A study by Demircioğlu et al. (2018) synthesized novel sulfonamide derivatives and characterized them through various spectroscopic techniques. They also evaluated these compounds for their antimicrobial activities, providing insights into their potential use in developing new antimicrobial agents (Demircioğlu et al., 2018).

Bioactivity Studies

Gul et al. (2016) conducted bioactivity studies on new benzenesulfonamide derivatives, assessing their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. This highlights the diverse applications of benzenesulfonamide derivatives in biomedical research (Gul et al., 2016).

Catalyst-Free and Metal-Free Electrophilic Bromoamidation

Yu et al. (2015) developed an efficient, catalyst-free, and metal-free bromoamidation of unactivated olefins using benzenesulfonamide. This methodology provides a novel approach in organic synthesis, particularly in the modification of olefins (Yu et al., 2015).

Future Directions

While specific future directions for “Benzenesulfonamide, N-(4-bromophenyl)-” are not mentioned in the search results, the study of benzenesulfonamide derivatives as potential anticancer and antimicrobial agents suggests a promising direction for future research .

properties

IUPAC Name

N-(4-bromophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c13-10-6-8-11(9-7-10)14-17(15,16)12-4-2-1-3-5-12/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLFFQAEABRCOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303623
Record name Benzenesulfonamide, N-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromophenyl)benzenesulfonamide

CAS RN

16468-97-6
Record name 4'-Bromobenzenesulfonanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159417
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, N-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-BROMOBENZENESULFONANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Chihara, N Nakamura - Nuclei D-Cl, 1988 - Springer
This document is part of Subvolume A ‘Nuclei D - Cl’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com
H Chihara, N Nakamura - Nuclei Zr-Bi, 1989 - Springer
This document is part of Subvolume C ‘Nuclei Zr - Bi’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com
G Schudt-Weitz, I Strell - C16⋯ C168, 1985 - Springer
4.1 Index of substances; A - Bi, pp. 513-526 Page 1 4.1 Index of substances 4 Indexes for III/iOa and III/lob 4.i Index of substances An index of organic substances will always be …
Number of citations: 2 link.springer.com

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